molecular formula C10H18N2O B2946073 3-(propoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856030-05-1

3-(propoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2946073
CAS No.: 1856030-05-1
M. Wt: 182.267
InChI Key: KMJMXWDJEFDZIJ-UHFFFAOYSA-N
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Description

3-(propoxymethyl)-1-propyl-1H-pyrazole (CAS 1856030-05-1) is a high-purity organic compound supplied with a minimum purity of 95%+ . It features the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol . This chemical belongs to the pyrazole class, a five-membered heterocycle known for its two adjacent nitrogen atoms . Pyrazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities and are often used as more lipophilic and metabolically stable bioisosteres for phenol . Recent scientific investigations highlight the substantial potential of synthetic pyrazole compounds in biomedical research. Studies have shown that certain pyrazole derivatives exhibit remarkable antioxidative properties, effectively inhibiting superoxide anion production and lipid peroxidation, which suggests a protective effect against oxidative stress . Furthermore, some molecules in this class have demonstrated interesting antiproliferative activity in screenings against various cancer cell lines, indicating promise for further oncological research . The structural motif of the pyrazole nucleus is a recognized pharmacophore found in compounds with documented anti-inflammatory, antimicrobial, and anticancer activities, making it a versatile scaffold for developing new therapeutic agents . This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(propoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-6-12-7-5-10(11-12)9-13-8-4-2/h5,7H,3-4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJMXWDJEFDZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)COCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-propyl-1H-pyrazole with propoxymethyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(propoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propoxymethyl group, where nucleophiles like amines or thiols replace the propoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

3-(propoxymethyl)-1-propyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(propoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Alkoxymethyl Substituents
Compound Name Substituent at 3-position Molecular Weight (g/mol) Key Properties/Applications
3-(Propoxymethyl)-1-propyl-1H-pyrazole -CH₂-O-CH₂CH₂CH₃ ~182–184 (estimated) Hydrophobic interactions in β1-AR binding
3-(Isopropoxymethyl)-1-propyl-1H-pyrazole -CH₂-O-CH(CH₃)₂ 182.27 Higher steric bulk may reduce receptor penetration compared to propoxymethyl
3-(Methoxymethyl)-1-propyl-1H-pyrazole -CH₂-O-CH₃ ~140–142 (estimated) Smaller substituent; likely increased solubility in polar solvents
Halogenated Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Iodo-5-(propoxymethyl)-1-propyl-1H-pyrazole -I at 4, -CH₂-O-CH₂CH₂CH₃ at 5 Not reported Iodine adds polarizability; potential for radiolabeling or cross-coupling reactions

Comparison with Heterocyclic Hybrids

Pyrazole derivatives fused with other heterocycles or functionalized with aromatic systems exhibit distinct pharmacological profiles:

Compound Name (Example) Structure Key Features
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine Pyrazole-pyridine hybrid with fluorophenoxy group Enhanced DHODH inhibition due to fluorinated aromatic ring
PHEP (β-blocker) 3-(Propoxymethyl) in aryloxyaminopropanol scaffold β1/β2 selectivity ratio = 977; propoxymethyl enhances hydrophobic binding to Ala208/Phe307 in β1-AR

Q & A

Q. How can researchers optimize the synthetic yield of 3-(propoxymethyl)-1-propyl-1H-pyrazole derivatives?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, demonstrates that tetrahydrofuran derivatives with propoxymethyl groups achieve yields >80% under mild conditions (109–116°C, 1 Torr) using acid catalysis . Key steps include:

  • Purification: Distillation under reduced pressure to isolate volatile byproducts.
  • Catalyst Screening: Testing Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to enhance regioselectivity.
  • Elemental Analysis: Validate purity via %C/%H matching (e.g., 60.50% C observed vs. 66.04% calculated for C₁₃H₂₂O₅) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., propoxymethyl CH₂-O resonance at δ ~3.5–4.0 ppm).
  • Elemental Analysis: Compare observed vs. calculated C/H ratios to detect impurities (e.g., deviations >0.5% indicate incomplete purification) .
  • Chromatography: HPLC or GC-MS to resolve stereoisomers and quantify byproducts.

Q. How can DFT calculations predict the acidity (pKa) of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates Gibbs free energy differences between protonated/deprotonated states. uses homodesmic reactions with a reference compound (1-propyl-1H-pyrazole, pKa = 35.9 in THF) to estimate pKa values . Key steps:

  • Solvent Modeling: Include implicit solvent models (e.g., PCM for THF).
  • Benchmarking: Validate computational methods against experimental data for analogous compounds.

Advanced Research Questions

Q. What computational strategies effectively study β1-adrenergic receptor binding of 3-(propoxymethyl)-containing ligands?

Methodological Answer: Molecular docking and MD simulations are critical. highlights the use of AutoDock or Schrödinger Suite to:

  • Pose Generation: Dock ligands into β1-AR/β2-AR active sites (e.g., PHEP ligand achieved β1/β2 selectivity ratio = 977) .
  • Binding Energy Analysis: Compare ΔG values for selectivity insights (e.g., hydrogen bonds with Ser49/Asn34 in β1-AR).
  • Validation: Align docking poses with co-crystallized ligands (e.g., carazolol) to assess accuracy .

Q. How does the substitution pattern (ortho/meta/para) of the propoxymethyl group influence biological activity?

Methodological Answer: Substituent position modulates steric/electronic interactions. shows para-substitution in aryloxyaminopropanol derivatives enhances β1-selectivity by optimizing hydrogen bonding with receptor residues . Strategies include:

  • SAR Studies: Synthesize ortho/meta/para analogs and compare IC₅₀ values.
  • Crystallography: Resolve ligand-receptor complexes to map interaction hotspots.

Q. How should researchers address discrepancies between experimental and computational pKa values?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets. resolves this by:

  • Solvent Correction: Apply explicit solvent models (e.g., COSMO-RS) for polar aprotic solvents like THF .
  • Experimental Validation: Measure pKa potentiometrically in matched solvents.
  • Error Analysis: Compare computed vs. experimental ΔG values to refine computational parameters .

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